1-benzyl-N-(1-cyanocyclohexyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
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Overview
Description
1-benzyl-N-(1-cyanocyclohexyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a complex organic compound that belongs to the class of thienopyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thieno[2,3-c]pyrazole core, a benzyl group, a cyanocyclohexyl moiety, and a carboxamide group, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-(1-cyanocyclohexyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-c]pyrazole Core: This can be achieved through the cyclization of appropriate precursors such as 3-methyl-1H-pyrazole-5-carboxylic acid with sulfur-containing reagents under acidic or basic conditions.
Introduction of the Benzyl Group: Benzylation can be performed using benzyl halides (e.g., benzyl chloride) in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).
Attachment of the Cyanocyclohexyl Moiety: This step involves the reaction of cyclohexylamine with cyanogen bromide to form the cyanocyclohexyl intermediate, which is then coupled with the thieno[2,3-c]pyrazole core.
Formation of the Carboxamide Group: The final step involves the conversion of the carboxylic acid group to a carboxamide using reagents like carbodiimides (e.g., EDCI) and amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-(1-cyanocyclohexyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyanocyclohexyl groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce primary or secondary amines.
Scientific Research Applications
1-benzyl-N-(1-cyanocyclohexyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-benzyl-N-(1-cyanocyclohexyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the suppression of microbial growth.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide: Lacks the cyanocyclohexyl group, which may affect its biological activity and chemical properties.
N-(1-cyanocyclohexyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide: Lacks the benzyl group, which may influence its binding affinity to molecular targets.
1-benzyl-N-(1-cyanocyclohexyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide: Similar structure but without the methyl group, potentially altering its reactivity and biological effects.
Uniqueness
The unique combination of the benzyl, cyanocyclohexyl, and carboxamide groups in 1-benzyl-N-(1-cyanocyclohexyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide contributes to its distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-benzyl-N-(1-cyanocyclohexyl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS/c1-15-17-12-18(19(26)23-21(14-22)10-6-3-7-11-21)27-20(17)25(24-15)13-16-8-4-2-5-9-16/h2,4-5,8-9,12H,3,6-7,10-11,13H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUABKMKTWHDJSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NC3(CCCCC3)C#N)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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